molecular formula C8H12BrNSi B3259979 2-Bromo-5-trimethylsilylpyridine CAS No. 325958-97-2

2-Bromo-5-trimethylsilylpyridine

Cat. No. B3259979
CAS RN: 325958-97-2
M. Wt: 230.18 g/mol
InChI Key: RTWLWJUSMCRNHS-UHFFFAOYSA-N
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Description

2-Bromo-5-trimethylsilylpyridine is a chemical compound with the molecular formula C8H12BrNSi and a molecular weight of 230.18 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-trimethylsilylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a bromine atom and at the 5th position with a trimethylsilyl group .


Physical And Chemical Properties Analysis

2-Bromo-5-trimethylsilylpyridine has a density of 1.3±0.1 g/cm^3, a boiling point of 249.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 54.9±0.4 cm^3, a polar surface area of 13 Å^2, and a molar volume of 180.9±5.0 cm^3 .

Scientific Research Applications

Spectroscopic and Optical Studies

2-Bromo-5-trimethylsilylpyridine and similar compounds have been studied using spectroscopic techniques. For example, Vural and Kara (2017) investigated the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Their research involved applying density functional theory (DFT) for analyzing the molecular structure and non-linear optical properties of the compound (Vural & Kara, 2017).

Synthesis of Metal-Complexing Molecular Rods

Schwab, Fleischer, and Michl (2002) developed efficient syntheses of brominated and dibrominated bipyridines and bipyrimidines, useful for preparing metal-complexing molecular rods. This includes compounds like 5-Bromo-2,2'-bipyridine, obtained via Stille coupling of dibromopyridine with trimethylstannylpyridine (Schwab, Fleischer, & Michl, 2002).

Novel Pyridine Derivatives Synthesis

Ahmad et al. (2017) described a palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. Density functional theory (DFT) studies were carried out to describe possible reaction pathways and potential candidates as chiral dopants for liquid crystals (Ahmad et al., 2017).

Electrosynthesis and Functionalization

Reus et al. (2012) developed methods for synthesizing functionalized bis(trimethylsilyl)benzenes, starting from compounds like 5-bromopyran-2-one. These compounds are key starting materials for thesynthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores. They demonstrated high-yield routes to functionalized benzenes, which can be further converted into other compounds, such as bromo- and boryl-functionalized derivatives (Reus, Liu, Bolte, Lerner, & Wagner, 2012).

Synthesis of Thiophene-Based Compounds

Al-taweel (2002) reported the synthesis of 2-[2-(Trimethylsilyl)ethynyl] pyridine from 2-bromopyridine, which was further used to synthesize thiophene-based compounds. These types of reactions are important for creating various organic compounds with potential applications in materials science and pharmaceuticals (Al-taweel, 2002).

Cross-Coupling Reactions

Napier et al. (2008) studied the palladium-catalyzed cross-coupling of 2-trimethylsilylpyridine with aryl halides. This process allows for the rapid preparation of pyridin-2-ylaryl compounds, which are significant in the development of new chemical entities in pharmaceutical research (Napier, Marcuccio, Tye, & Whittaker, 2008).

Halogen/Halogen Displacement in PyridinesSchlosser and Cottet (2002) explored the silyl-mediated halogen/halogen displacement in pyridines. Their work demonstrated how bromotrimethylsilane could convert chloropyridines into bromopyridines, highlighting the versatility of these compounds in synthetic chemistry. This process is essential for the preparation of various halogenated pyridines used in numerous chemical reactions (Schlosser & Cottet, 2002).

Ruthenium and Rhenium Complexes with Silyl-Substituted Ligands

Stange, Tokura, and Kira (2000) reported on the preparation of ruthenium and rhenium complexes using silyl-substituted bipyridyl ligands. They demonstrated how silyl substitution affects the UV–vis absorption bands and electrochemical reduction, indicating the potential use of these complexes in various applications, including catalysis and materials science (Stange, Tokura, & Kira, 2000).

Suzuki Cross-Coupling Reactions to Yield Heteroarylpyridines

Parry et al. (2002) synthesized various pyridylboronic acids and conducted palladium-catalyzed cross-coupling reactions with heteroaryl bromides to yield novel heteroarylpyridine derivatives. This research contributes to the field of organic synthesis, particularly in the development of new heterocyclic compounds (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).

properties

IUPAC Name

(6-bromopyridin-3-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNSi/c1-11(2,3)7-4-5-8(9)10-6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWLWJUSMCRNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-trimethylsilylpyridine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a reaction container equipped with a dropping funnel, 8 g of 2,5-dibromopyridine and 90 ml of diethyl ether were added. The obtained solution was cooled at −70° C. and then, 21.37 mL of butyl lithium (1.58 M/hexane solution) was added dropwise thereto. The obtained mixture was stirred for 1 hour and 30 minutes and then, a solution obtained by dissolving 4.32 mL of trimethylchlorosilane in 6.2 mL of diethyl ether was added dropwise thereto. The obtained mixture was stirred for 2 hours and 40 minutes and then, 60 mL of water was added dropwise thereto at 0° C. The obtained mixture was stirred at room temperature overnight and then, 30 mL of diethyl ether was added thereto. The obtained solution was extracted three times with 30 mL of diethyl ether. The obtained organic layers were mixed and dried with magnesium sulfate. After removing magnesium sulfate by filtration, the filtrate was concentrated to obtain a crude product. The crude product was purified with silica gel column chromatography to obtain 5.96 g of 2-bromo-5-trimethylsilylpyridine. Purity: 90% (area percentage value obtained by gas chromatography analysis).
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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